Ionization Potential and HOMO Level Positioning Relative to NPB and TPD
Although direct experimental HOMO data for the isolated di-(Phenanthrene-9-yl)amine molecule are scarce in the open literature, its ionization potential can be positioned within the phenanthrene-arylamine series using available computational benchmarks. The HOMO level of NPB is experimentally established at −5.5 eV . Time-of-flight measurements on NPB yield a zero-field hole mobility of 2.6 × 10⁻⁴ cm²/V·s [1]. In a direct comparative study, replacing the phenyl groups of α-NPD with phenanthrene (yielding NPhenD, which incorporates the phenanthrene-9-yl-amine motif) produced a material with a comparable hole mobility of 2.2 × 10⁻⁴ cm²/V·s and a substantially elevated Tg of 195 °C [2]. The patent literature for phenanthrene-9-yl-amine derivatives explicitly claims that the amine unit possesses a 'low ionization potential, good electron-donating properties, and high hole mobility' [3]. As a class-level inference, the di-(Phenanthrene-9-yl)amine core is therefore expected to provide HOMO energy in the range of −5.2 to −5.5 eV, similar to NPB but with the steric bulk and morphological benefits characteristic of phenanthrene substitution.
| Evidence Dimension | HOMO energy level and hole mobility |
|---|---|
| Target Compound Data | HOMO ~−5.3 eV (class-level estimate based on phenanthrene-arylamine analogs); patent claims of high hole mobility [3] |
| Comparator Or Baseline | NPB: HOMO = −5.5 eV , μh = 2.6 × 10⁻⁴ cm²/V·s [1]; NPhenD: μh = 2.2 × 10⁻⁴ cm²/V·s [2] |
| Quantified Difference | NPB hole mobility benchmark: 2.6 × 10⁻⁴ cm²/V·s; NPhenD analogue: 2.2 × 10⁻⁴ cm²/V·s |
| Conditions | Experimental HOMO by photoelectron spectroscopy (NPB); TOF mobility (NPB at zero-field, NPhenD at moderate field) |
Why This Matters
Positioning the HOMO level within 0.3 eV of NPB allows the compound to serve as a drop-in HTM core with comparable hole-injection barriers, while the bis-phenanthrene structure offers differentiated morphological stability.
- [1] Charge mobility of mixed organic semiconductors: a NPB-AlQ3 study. ADS Abstract. Zero-field hole mobility of NPB = 2.6 × 10⁻⁴ cm²/V·s. View Source
- [2] Kwak, J. et al. Hole transport materials with high glass transition temperatures for highly stable organic light-emitting diodes. Thin Solid Films 520, 7157–7163 (2012). NPhenD: Tg = 195 °C, μh = 2.2 × 10⁻⁴ cm²/V·s. View Source
- [3] Chinese Patent CN (via Molaid). Nitrogen-containing heterocyclic organic electroluminescent compound, preparation method and application thereof. Claims low ionization potential and high hole mobility for phenanthrene-9-yl-amine unit. View Source
